pre-ELM-11

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of ELM-12: Precursor Role of pre-ELM-11

pre-ELM-11 is a key precursor material in the synthesis of a microporous metal-organic framework (MOF) called ELM-12. MOFs are a class of porous materials with a well-defined structure, making them valuable for various applications, including gas storage and separation .

Studies have shown that pre-ELM-11 plays a crucial role in directing the formation of ELM-12's specific structure. It acts as a template, guiding the arrangement of metal ions and organic linker molecules during the synthesis process []. This controlled assembly allows for the creation of uniform pores within the ELM-12 framework, which contribute to its desired properties.

Investigating pre-ELM-11 Properties for Targeted Applications

Researchers are investigating the intrinsic properties of pre-ELM-11 itself, beyond its role as a precursor. Studies suggest that pre-ELM-11 might exhibit unique characteristics relevant to specific scientific applications.

For example, one study explored the adsorption properties of pre-ELM-11 and its potential for water vapor capture []. The research compared the water adsorption rates of pre-ELM-11, ELM-11, and ELM-12, suggesting potential applications in areas like humidity control or water harvesting.

Furthermore, another study investigated the structural characteristics of pre-ELM-11 using X-ray diffraction (XRD) analysis []. This technique helps researchers understand the arrangement of atoms within the material, providing insights into its potential behavior and stability.

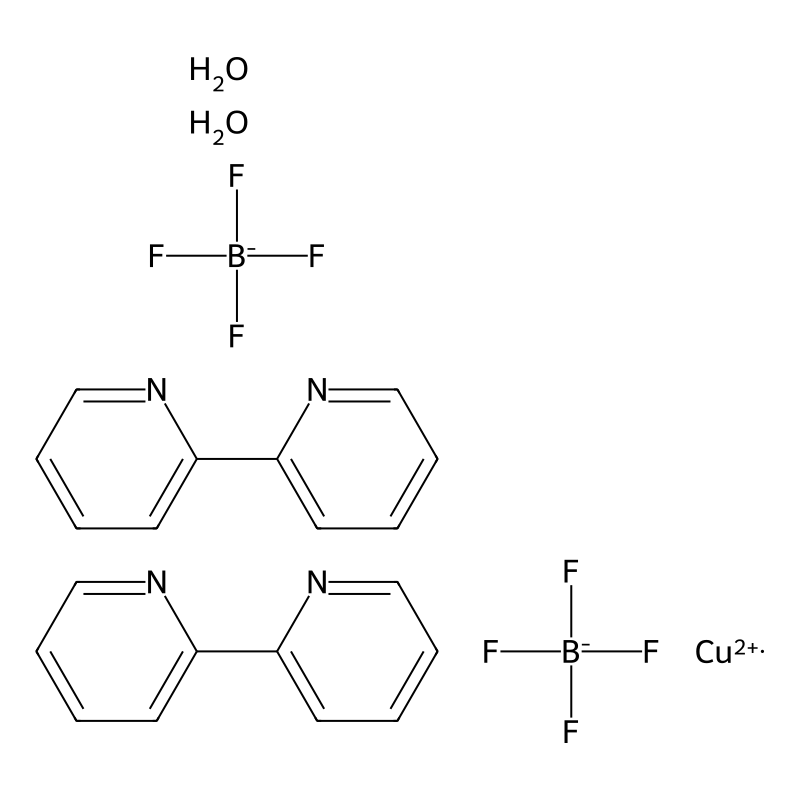

Pre-ELM-11 is a precursor compound to ELM-11, which is a flexible metal-organic framework (MOF) notable for its ability to selectively adsorb carbon dioxide over other gases such as methane. The chemical formula for pre-ELM-11 is , where copper tetrafluoroborate and 4,4'-bipyridine serve as the primary components. Pre-ELM-11 appears as a light blue solid and exhibits stability under inert atmospheric conditions, with a melting point exceeding 300°C .

The transformation of pre-ELM-11 into ELM-11 occurs through a thermal activation process. Specifically, pre-ELM-11 is heated to approximately 373 K for about 12 hours, resulting in structural changes that enhance its gas adsorption capabilities . The reaction mechanism involves an autocatalytic process that facilitates the penetration of carbon dioxide into the framework, which is critical for its function in gas separation applications .

Pre-ELM-11 can be synthesized using a straightforward method involving the reaction of copper(II) tetrafluoroborate with 4,4'-bipyridine in a mixed solvent system of methanol and water. The process typically involves:

- Mixing a methanol solution of 4,4'-bipyridine with a water-methanol solution containing copper(II) tetrafluoroborate.

- Stirring the mixture vigorously at room temperature for about two hours.

- Filtration and washing of the resulting precipitate to obtain pre-ELM-11 .

Pre-ELM-11's uniqueness lies in its specific structural configuration that allows for superior selectivity towards carbon dioxide over methane compared to other frameworks like HKUST-1 . Its ability to undergo significant structural changes upon gas adsorption also distinguishes it from more rigid frameworks.

Studies have shown that pre-ELM-11 exhibits unique interaction properties with gases. The framework's flexibility allows for significant changes upon gas adsorption, particularly with carbon dioxide. This characteristic enhances its selectivity and efficiency in gas separation processes . Additionally, research indicates that exposure to water vapor can affect its carbon dioxide capacity retention, highlighting the importance of environmental conditions on its performance .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant